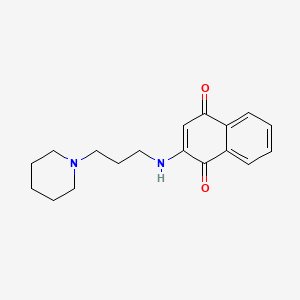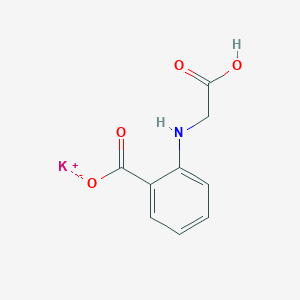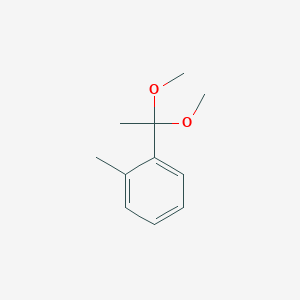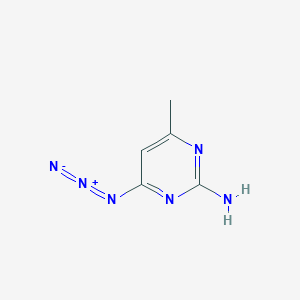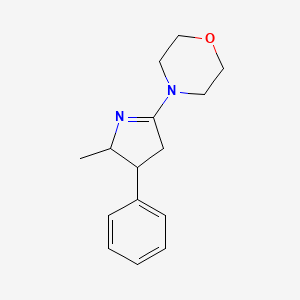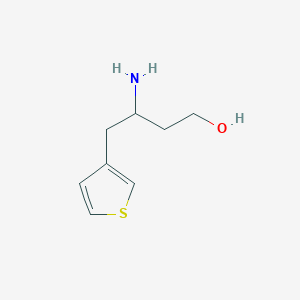
2,2-Dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of activated carbon as a catalyst to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dioxane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-dioxane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of two oxygen atoms in the ring structure allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in both chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar structure but lacks the two methyl groups.
2,2-Dimethyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains additional carbonyl groups, making it more reactive in certain reactions.
Uniqueness
This compound is unique due to its stability and the presence of two methyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
695-30-7 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |
Clave InChI |
RPLSBADGISFNSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
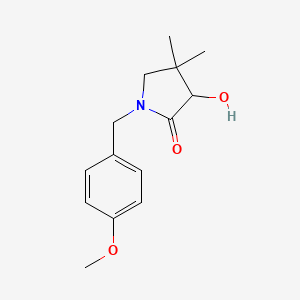
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
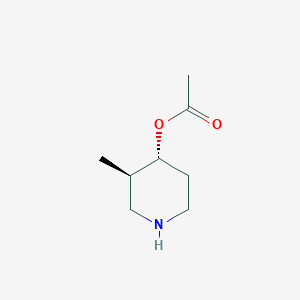
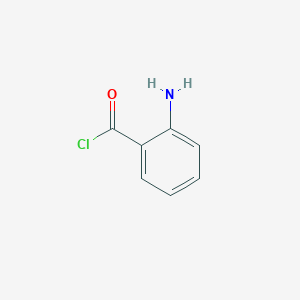
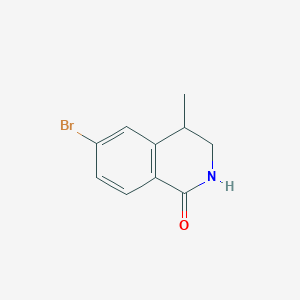
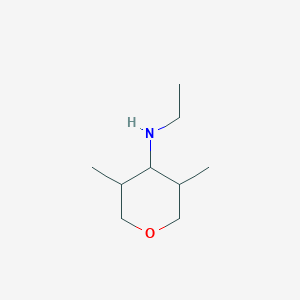
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
